5-(3,3,3-trifluoropropyl)-1H-imidazole

Lipophilicity Drug Design SAR

5-(3,3,3-Trifluoropropyl)-1H-imidazole (CAS 2228304-27-4) is a 5-substituted fluorinated imidazole heterocycle with molecular formula C₆H₇F₃N₂ and molecular weight 164.13 g/mol. The compound features a 3,3,3-trifluoropropyl side chain at the 5-position of the imidazole ring, a substitution pattern that distinctly modulates lipophilicity and metabolic stability relative to non-fluorinated alkyl imidazoles.

Molecular Formula C6H7F3N2
Molecular Weight 164.13 g/mol
Cat. No. B13531932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3,3-trifluoropropyl)-1H-imidazole
Molecular FormulaC6H7F3N2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCC(F)(F)F
InChIInChI=1S/C6H7F3N2/c7-6(8,9)2-1-5-3-10-4-11-5/h3-4H,1-2H2,(H,10,11)
InChIKeyZGLTXDPMSFQZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,3,3-Trifluoropropyl)-1H-imidazole (CAS 2228304-27-4): A Fluorinated Imidazole Building Block for Medicinal Chemistry and Agrochemical Research Procurement


5-(3,3,3-Trifluoropropyl)-1H-imidazole (CAS 2228304-27-4) is a 5-substituted fluorinated imidazole heterocycle with molecular formula C₆H₇F₃N₂ and molecular weight 164.13 g/mol . The compound features a 3,3,3-trifluoropropyl side chain at the 5-position of the imidazole ring, a substitution pattern that distinctly modulates lipophilicity and metabolic stability relative to non-fluorinated alkyl imidazoles [1]. It is commercially available as a research-grade building block (typical purity 98%) from suppliers such as Leyan (Shanghai HaoHong Biomedical) . The imidazole core provides a privileged pharmacophore scaffold, while the trifluoropropyl substituent introduces enhanced lipophilicity (estimated XLogP ~2.0–2.2 based on closely related analogs) compared to imidazole itself (cLogP –0.18) [2][3]. These properties position this compound as a candidate intermediate for medicinal chemistry programs requiring balanced hydrophobic character and fluorination-mediated metabolic stability.

Why 5-(3,3,3-Trifluoropropyl)-1H-imidazole Cannot Be Interchanged with Generic 5-Alkyl or Trifluoromethyl Imidazoles: A Procurement-Risk Analysis


Substituting 5-(3,3,3-trifluoropropyl)-1H-imidazole with a non-fluorinated 5-propylimidazole or a directly ring-attached 5-(trifluoromethyl)imidazole introduces distinct and often deleterious changes in physicochemical properties that propagate through downstream SAR and pharmacokinetic profiles. The trifluoropropyl group (–CH₂CH₂CF₃) is not simply a 'fluorinated propyl chain'; its electronic character (strongly electron-withdrawing CF₃ terminus separated by an insulating ethylene spacer from the ring) creates a unique lipophilic–electronic profile distinct from both the non-fluorinated propyl analog and the directly attached trifluoromethyl group [1]. The estimated XLogP of ~2.0–2.2 for trifluoropropyl-substituted imidazoles [2] represents a >2 log-unit increase over unsubstituted imidazole (cLogP –0.18) [3], while 5-(trifluoromethyl)-1H-imidazole has a measured LogP of only 0.65 [4]. Additionally, the 5-position attachment (as opposed to 4-substitution) exploits the electronic bias of the imidazole ring: theoretical reactivity descriptors predict that 5-substituted imidazoles exhibit distinct reactivity toward electrophilic attack compared to 4-substituted isomers [5]. These differences in lipophilicity and positional electronics mean that a synthesis or SAR campaign optimized around 5-(3,3,3-trifluoropropyl)-1H-imidazole cannot be replicated simply by plugging in generic alkyl or shorter fluoroalkyl imidazole analogs without risking altered target binding, metabolic stability, and synthetic reactivity.

5-(3,3,3-Trifluoropropyl)-1H-imidazole: Head-to-Head and Cross-Study Quantitative Evidence for Differentiated Selection


Lipophilicity (XLogP) Advantage over Non-Fluorinated Imidazole: >2 Log-Unit Increase Drives Membrane Permeability

The trifluoropropyl substituent confers a substantial increase in computed lipophilicity compared to the unsubstituted imidazole core. The closely related analog 2-methyl-5-(3,3,3-trifluoropropyl)-1H-imidazole has a PubChem-computed XLogP3-AA of 2.2 [1], providing the best available estimate for the target compound. This represents a >2.4 log-unit increase over unsubstituted imidazole (cLogP = –0.18) [2]. In contrast, the non-fluorinated propyl analog 5-propyl-1H-imidazole would be expected to have a significantly lower logP. This lipophilicity gain is directly relevant to membrane permeability and oral absorption potential, as logP values in the 1–3 range are associated with favorable passive permeability for oral drugs.

Lipophilicity Drug Design SAR

Metabolic Stability Enhancement: Trifluoropropyl C–F Bond Resistance vs. Non-Fluorinated Alkyl Imidazoles

The 3,3,3-trifluoropropyl group introduces a terminal –CF₃ moiety whose C–F bonds (bond dissociation energy ~130 kcal/mol vs. ~100 kcal/mol for C–H) are highly resistant to cytochrome P450-mediated oxidative metabolism [1]. This class-level principle is validated by in vivo data from the trifluoropropyl-bearing imidazole probe SR-4554, which demonstrated high metabolic stability in mice, with 68 ± 8% of the injected dose excreted unchanged in urine over 24 hours and no metabolites detected in feces [2]. While direct microsomal stability data for 5-(3,3,3-trifluoropropyl)-1H-imidazole itself are not published, the physicochemical principle is well-established: oxidative metabolism at the terminal alkyl position (a major clearance route for non-fluorinated 5-propylimidazole) is effectively blocked by fluorine substitution [1]. In comparison, the non-fluorinated 5-propyl analog would be expected to undergo ω-oxidation and subsequent β-oxidation, leading to more rapid metabolic clearance.

Metabolic Stability Fluorine Chemistry Drug Metabolism

19F NMR/MRS Detectability: Quantitative Advantage of Trifluoropropyl over Non-Fluorinated Analogs for In Vitro and In Vivo Tracking

The three chemically equivalent fluorine atoms of the –CF₃ group provide a strong, clean 19F NMR signal that is absent in non-fluorinated imidazole analogs. This is quantitatively demonstrated by the 19F MRS detection of SR-4554 (a trifluoropropyl-bearing imidazole), where a 19F retention index (19FRI) was established across four murine tumor models (EMT6, SCCVII, KHT, RIF-1) with a correlation coefficient of r = 0.988 (P = 0.01) between 19FRI and radiobiological hypoxic fraction [1]. In practical terms, the trifluoropropyl group enables non-invasive compound tracking that is impossible with 5-propylimidazole. Compared to monofluorinated imidazoles or 5-(trifluoromethyl)-1H-imidazole, the trifluoropropyl –CF₃ group offers higher 19F signal intensity due to three equivalent fluorine nuclei and potentially narrower linewidths due to greater rotational freedom from the ethylene spacer.

19F NMR Analytical Chemistry Hypoxia Imaging

Positional Isomer Differentiation: 5-Substitution vs. 4-Substitution Alters Imidazole Reactivity

The trifluoropropyl substituent at the 5-position (as opposed to the 4-position) of the imidazole ring generates a distinct electronic environment. Theoretical quantum chemical reactivity descriptor calculations on mono-substituted imidazoles predict a reactivity sequence of 2-substituted > 5-substituted > 4-substituted imidazoles toward electrophilic attack at a pyridine nitrogen atom [1]. This means that 5-(3,3,3-trifluoropropyl)-1H-imidazole will exhibit different N-alkylation regioselectivity, metallation directing effects, and cross-coupling reactivity compared to its 4-isomer. The 4-isomer (CAS also listed as 2228304-27-4 by some suppliers but structurally distinct as 4-(3,3,3-trifluoropropyl)-1H-imidazole [2]) represents a positional isomer that cannot be used interchangeably in synthetic sequences where the imidazole N–H position directs subsequent functionalization.

Regiochemistry Synthetic Chemistry Reactivity

Synthetic Accessibility: Commercially Available Building Block with Established Alkylation Route

5-(3,3,3-Trifluoropropyl)-1H-imidazole is commercially catalogued and available at research scale from vendors including Leyan at 98% purity . The established synthesis involves alkylation of imidazole with 3,3,3-trifluoropropyl halides (bromide or iodide) under basic conditions (K₂CO₃) in aprotic solvents such as DMF [1]. This compares favorably to the synthesis of the non-fluorinated 5-propyl analog, which would require the same synthetic approach but yields a product lacking the metabolic stability and 19F NMR advantages of the fluorinated version. Furthermore, the trifluoropropyl silane chemistry platform (e.g., dichloro(methyl)(3,3,3-trifluoropropyl)silane, MTFPSCl₂) has been demonstrated for amidation of unprotected α-amino acids using imidazole as a coupling partner, highlighting the broader synthetic utility of trifluoropropyl-imidazole systems . The compound is NOT universally stocked by all major vendors, and supply may be limited to specialist fluorochemical suppliers, a factor to consider in procurement planning.

Synthetic Chemistry Building Block Procurement

Brain Penetration Control: Trifluoropropyl-Imidazole Pharmacokinetic Differentiation from Non-Fluorinated 2-Nitroimidazoles

Pharmacokinetic data from the trifluoropropyl-bearing imidazole SR-4554 demonstrate that the trifluoropropyl substitution pattern is associated with unexpectedly low brain penetration (AUCbrain/AUCplasma = 0.07) despite higher overall lipophilicity compared to the non-fluorinated comparator misonidazole (partition coefficient P = 0.43 for SR-4554 vs. 0.63 for misonidazole) [1]. This paradoxical brain exclusion—higher lipophilicity yet lower CNS penetration—is attributed to the hydrogen-bonding capability of the polar functional groups in the molecule, but importantly demonstrates that the trifluoropropyl motif does not automatically increase CNS exposure. For programs where minimizing CNS side effects is a design criterion, this property differentiates trifluoropropyl-imidazoles from classic non-fluorinated 2-nitroimidazoles like misonidazole, which exhibit higher brain distribution.

Blood-Brain Barrier Pharmacokinetics CNS Toxicity

Optimal Research and Industrial Application Scenarios for 5-(3,3,3-Trifluoropropyl)-1H-imidazole Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for Oral Bioavailability Optimization Requiring Balanced Lipophilicity (XLogP ~2)

In lead optimization programs where the imidazole core needs enhanced membrane permeability without excessive lipophilicity (Lipinski Rule of 5 compliance), 5-(3,3,3-trifluoropropyl)-1H-imidazole provides an estimated XLogP of ~2.2—a >2 log-unit increase over the unsubstituted imidazole (cLogP –0.18) [1][2], yet remains within the favorable drug-like range. This is distinct from the directly attached trifluoromethyl analog (LogP = 0.65) [3], which may not provide sufficient lipophilicity for targets requiring significant hydrophobic interaction. The ethylene spacer between the ring and the –CF₃ group allows the trifluoropropyl chain to adopt conformations that can productively fill lipophilic pockets while maintaining synthetic handle versatility.

19F NMR Probe Development: Quantitative Tracking of Compound Distribution in Biological Systems

The three equivalent fluorine atoms of the terminal –CF₃ group provide a strong, quantifiable 19F NMR signal, enabling real-time, non-invasive tracking of compound distribution. This was validated in vivo using the structurally related SR-4554 probe, where the 19F retention index (19FRI) showed linear correlation with tumor hypoxia (r = 0.988) and a 2.4-fold dynamic range upon hypoxia modulation [4]. 5-(3,3,3-Trifluoropropyl)-1H-imidazole can serve as a fluorine-tagged building block for constructing 19F NMR-detectable chemical probes, an analytical capability entirely unavailable with non-fluorinated 5-propylimidazole. This is particularly valuable for mechanistic ADME, target engagement, and biodistribution studies.

Metabolic Stability-Driven Fragment or Intermediate for CYP-Resistant Drug Candidates

For drug discovery programs where metabolic soft spots at terminal alkyl positions are identified by metabolite identification studies, replacing a 5-propyl group with a 5-(3,3,3-trifluoropropyl) chain introduces C–F bonds with ~30 kcal/mol higher bond dissociation energy than C–H bonds [5]. The in vivo validation of this principle in the trifluoropropyl-imidazole SR-4554 (68% unchanged urinary excretion in mice) [6] supports the use of 5-(3,3,3-trifluoropropyl)-1H-imidazole as a metabolically stabilized intermediate. This substitution strategy is directly applicable to scaffolds where ω-oxidation of the propyl chain is identified as a primary clearance pathway.

Regioselective Synthesis: Exploiting 5-Position Reactivity for Directed Imidazole Functionalization

In synthetic sequences requiring specific N-alkylation or C–H functionalization regioselectivity, the 5-substituted imidazole scaffold offers distinct reactivity compared to 4-substituted isomers. Theoretical descriptor calculations predict 5-substituted imidazoles to be more reactive than 4-substituted analogs toward electrophilic attack [7]. This regiochemical difference is critical for multistep syntheses where imidazole N-functionalization selectivity determines the success of the overall route. Researchers procuring this compound for such applications must verify that the material is indeed the 5-isomer and not the 4-isomer, as both share the same CAS registry number in some databases [8].

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